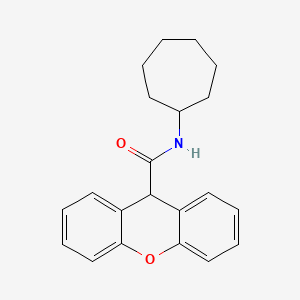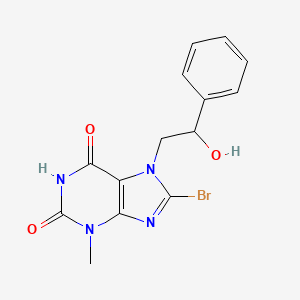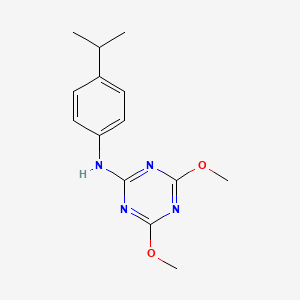![molecular formula C21H28N4O3 B5562005 butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)
butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader family of chemicals that are investigated for their potential applications in medicinal chemistry and drug discovery. The structure indicates a complex arrangement of functional groups, including an imidazole ring, which is known for its participation in various biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step synthetic routes that are optimized for efficiency and yield. For instance, an efficient and practical asymmetric synthesis was developed for a closely related compound, demonstrating the use of diastereoselective reduction and efficient isomerization under basic conditions to obtain enantiomerically pure intermediates for further applications (H. Jona et al., 2009).
Molecular Structure Analysis
Characterization techniques such as LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies are employed to elucidate the molecular structure of similar compounds. These techniques help confirm the chemical structure and purity of the synthesized compounds (C. Sanjeevarayappa et al., 2015).
科学的研究の応用
Mixed Ligand Complexes and Bioactive Molecule Labeling
Research demonstrates the utility of mixed ligand fac-tricarbonyl complexes, including those with imidazole and benzyl isocyanide ligands, for labeling bioactive molecules. This approach allows for the attachment of bidentate ligands to bioactive molecules, influencing their physico-chemical properties and potentially enhancing their activity or detectability in biological systems (Mundwiler et al., 2004).
Synthesis and Characterization of Substituted Compounds
The synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones show the potential for creating novel compounds with varying substituents, potentially leading to new pharmacologically active compounds or materials with unique properties (Sedlák et al., 2008).
Palladium-catalyzed CH Functionalization
Palladium-catalyzed CH functionalization methodologies, including those involving imidazole and piperidine derivatives, highlight advanced techniques in organic synthesis. These methods facilitate the efficient creation of complex molecules, potentially streamlining the synthesis of pharmacologically relevant compounds (Magano et al., 2014).
CO2 Capture by Task-specific Ionic Liquids
The development of task-specific ionic liquids for CO2 capture, including those based on butyl imidazole, underscores the compound's relevance in addressing environmental concerns. These ionic liquids can sequester CO2 reversibly, offering a nonvolatile and efficient method for gas capture and potentially mitigating climate change impacts (Bates et al., 2002).
C-N Bond Formation via Transition Metal Catalysis
The study of C-N bond formation reactions via transition metal catalysis, involving ureas and carbamates, showcases the compound's potential applications in creating biologically active molecules. Such methodologies can be critical for developing new drugs or materials with specific functional properties (Tamaru & Kimura, 1997).
特性
IUPAC Name |
butyl 3-[[4-(2-methylimidazol-1-yl)phenyl]carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-4-14-28-21(27)24-12-5-6-17(15-24)20(26)23-18-7-9-19(10-8-18)25-13-11-22-16(25)2/h7-11,13,17H,3-6,12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFZTVGBXXQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)
![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)
![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
